REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([S:7]([OH:10])(=[O:9])=[O:8])[CH:4]=[C:3]([NH2:11])[CH:2]=1.[C:12]([O-])(=[O:14])[CH3:13].[Na+:16].C(OC(=O)C)(=O)C>>[Na+:16].[C:12]([NH:11][C:3]1[CH:4]=[C:5]([S:7]([O-:10])(=[O:8])=[O:9])[CH:6]=[CH:1][CH:2]=1)(=[O:14])[CH3:13] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)S(=O)(=O)O)N
|
Name
|
37.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The powdery reaction mass is mixed for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
dried at 85° C. in a stream of air
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].C(C)(=O)NC=1C=C(C=CC1)S(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |